molecular formula C21H20FN3O3 B11189947 2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-phenylacetamide

2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-phenylacetamide

Cat. No.: B11189947
M. Wt: 381.4 g/mol
InChI Key: HSVFRRIARALERL-UHFFFAOYSA-N
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Description

2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-PHENYLACETAMIDE is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxyethyl group, and a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-PHENYLACETAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the dihydropyrimidinone core. This intermediate is then reacted with phenylacetyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid.

    Reduction: The carbonyl group in the dihydropyrimidinone core can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-PHENYLACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases or other signaling molecules involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-PHENYLACETAMIDE has a unique combination of functional groups that confer specific chemical and biological properties. Its dihydropyrimidinone core and hydroxyethyl group make it particularly versatile for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C21H20FN3O3

Molecular Weight

381.4 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C21H20FN3O3/c1-14-18(11-12-26)21(28)25(13-19(27)24-17-5-3-2-4-6-17)20(23-14)15-7-9-16(22)10-8-15/h2-10,26H,11-13H2,1H3,(H,24,27)

InChI Key

HSVFRRIARALERL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=N1)C2=CC=C(C=C2)F)CC(=O)NC3=CC=CC=C3)CCO

Origin of Product

United States

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